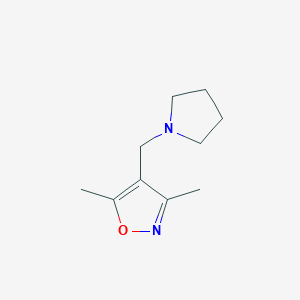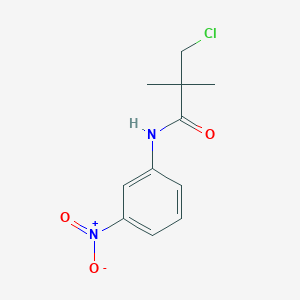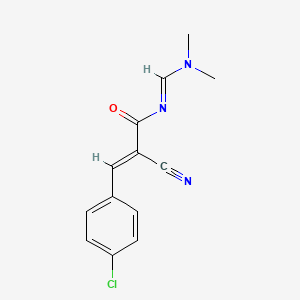![molecular formula C15H7Cl2F3N2O2 B3035275 6,8-dichloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone CAS No. 306978-99-4](/img/structure/B3035275.png)
6,8-dichloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone
Overview
Description
6,8-dichloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone (DCQ) is a quinazoline derivative that has recently been studied for its potential applications in scientific research. DCQ is a small molecule that has been designed to target and modulate specific biological pathways. It has been found to possess a variety of biochemical and physiological effects, and is being investigated for its potential to be used in a range of different lab experiments.
Scientific Research Applications
Synthesis and Structural Studies
- Quinazolinones, including variants similar to the specified compound, have been extensively studied for their synthesis and structural properties. For instance, the synthesis of various 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones, including derivatives that exhibit structural similarities to the specified compound, has been described (Badr, El-Sherief, & Mahmoud, 1980). The crystal structure of related quinazolinone compounds has also been analyzed, providing insights into their molecular configurations (Yong, 2005).
Pharmacological Applications
- Various quinazolinone derivatives demonstrate a range of pharmacological activities. Notably, certain 6,8-disubstituted 2-phenyl-3-(substituted benzothiazole-2-yl)-4[3H]-quinazolinones have shown promising phosphodiesterase inhibitory activity (Laddha, Wadodkar, & Meghal, 2009). Additionally, derivatives have been evaluated for anti-inflammatory and antimicrobial activities, with some compounds exhibiting notable effectiveness (Laddha, Wadodkar, & Meghal, 2006).
Sensor and Material Science Applications
- In the realm of sensor technology, quinazolinone derivatives have been utilized as fluoroionophores for detecting metal ions. For example, a quinazolinone-based sensor demonstrated a linear response to Fe3+ concentrations, indicating its potential as a sensitive optochemical sensor (Zhang et al., 2007). Furthermore, different polymorphs of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone have been shown to exhibit solid-state fluorescence and selective metal-ion-sensor properties, highlighting their versatility in material science applications (Anthony, 2012).
Antioxidant and Antimicrobial Activities
- Research has also focused on the antioxidant properties of quinazolinones. A study synthesizing 2-substituted quinazolin-4(3H)-ones and evaluating their antioxidant activities revealed the importance of specific substituents for enhancing antioxidant efficacy (Mravljak, Slavec, Hrast, & Sova, 2021). Additionally, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety exhibited significant antimicrobial activities, demonstrating their potential in combating microbial infections (Yan et al., 2016).
properties
IUPAC Name |
6,8-dichloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2O2/c16-9-5-10-12(11(17)6-9)21-13(22(24)14(10)23)7-2-1-3-8(4-7)15(18,19)20/h1-6,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCWJQQXVMMUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine](/img/structure/B3035194.png)

![1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3035197.png)
![8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B3035200.png)

![(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B3035203.png)
![7-Chloro-4-[(3-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035205.png)
![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B3035207.png)

![2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide](/img/structure/B3035210.png)
![1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3035211.png)

